

# Azetukalner: A Favorable Safety Profile Over First-Generation Kv7 Openers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Azetukalner**

Cat. No.: **B8217906**

[Get Quote](#)

A new generation of Kv7 channel openers, exemplified by **azetukalner** (XEN1101), demonstrates a significantly improved safety and tolerability profile compared to its first-generation predecessors, retigabine (ezogabine) and flupirtine. While all three modulate the activity of Kv7 potassium channels for therapeutic effect, extensive clinical data reveals a clear divergence in their associated adverse events, positioning **azetukalner** as a potentially safer alternative for researchers and clinicians developing treatments for epilepsy and other neurological disorders.

First-generation Kv7 openers were hampered by significant safety concerns that ultimately led to restricted use and market withdrawal. Retigabine, an anticonvulsant, was notably associated with pigmentary abnormalities affecting the eyes and skin, along with risks of urinary retention and central nervous system (CNS) side effects. Flupirtine, a non-opioid analgesic, faced scrutiny and limitations due to its potential for severe liver toxicity.

In contrast, interim data from the ongoing Phase 2b open-label extension (OLE) study of **azetukalner** (the X-TOLE study) in adults with focal epilepsy has not revealed these significant safety signals. The most commonly reported treatment-emergent adverse events (TEAEs) for **azetukalner** have been generally mild to moderate and are consistent with other anti-seizure medications.

## Comparative Safety Profile: Azetukalner vs. First-Generation Kv7 Openers

The following table summarizes the key adverse event data for **azetukalner** and the first-generation Kv7 openers, retigabine and flupirtine.

| Adverse Event Category  | Azetukalner<br>(XEN1101) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a><br><a href="#">[4]</a> <a href="#">[5]</a> | Retigabine<br>(Ezogabine) <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>                                                             | Flupirtine <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a><br><a href="#">[12]</a> |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Common CNS Effects      | Dizziness (21.8%),<br>Somnolence (12.7%),<br>Headache (15.3%),<br>Memory Impairment<br>(10.9%), Fall (12.7%)                    | Dizziness,<br>Somnolence,<br>Confusion, Tremor,<br>Abnormal<br>Coordination                                                                       | Drowsiness,<br>Dizziness, Headache                                                               |
| Serious Safety Concerns | No new safety signals identified in long-term studies.                                                                          | Pigmentary abnormalities: Blue discoloration of skin, lips, nails, and retina.<br>Potential for vision loss and acquired vitelliform maculopathy. | Hepatotoxicity: Risk of severe liver injury, including liver failure.                            |
| Urinary System          | Not reported as a common TEAE.                                                                                                  | Urinary retention.                                                                                                                                | Not a primary reported concern.                                                                  |
| Gastrointestinal        | Not among the most common TEAEs.                                                                                                | Nausea, Constipation.                                                                                                                             | Nausea, Vomiting,<br>Abdominal Discomfort.                                                       |
| Other Notable Effects   | Coronavirus Infection (15.3%), Weight Increase.                                                                                 | Neuropsychiatric symptoms, QT prolongation.                                                                                                       | Risk of dependency and withdrawal symptoms.                                                      |

## Experimental Protocols for Safety Monitoring

The safety profiles of these compounds have been evaluated through rigorous clinical trial protocols. Key safety monitoring methodologies are detailed below.

### Azetukalner (X-TOLE Study)

In the X-TOLE open-label extension study, the safety of **azetukalner** was assessed through the continuous monitoring of:

- Treatment-Emergent Adverse Events (TEAEs): All adverse events experienced by participants were recorded, regardless of their perceived relationship to the study drug.
- Serious Adverse Events (SAEs): Any adverse event that resulted in death, was life-threatening, required hospitalization, or resulted in persistent or significant disability/incapacity was classified as an SAE and reported to regulatory authorities.
- Clinically Significant Changes in Laboratory Findings: Regular blood and urine tests were conducted to monitor for any significant changes in hematology, clinical chemistry, and urinalysis parameters.

## Retigabine

Due to the emergent safety concerns with retigabine, specific and intensive monitoring protocols were implemented in its clinical trials and post-marketing surveillance:

- Ophthalmological Monitoring: A comprehensive ophthalmic examination was recommended at the start of treatment and at least every 6 months thereafter.<sup>[2]</sup> This included:
  - Visual acuity tests.
  - Slit-lamp examination of the anterior segment of the eye.
  - Dilated fundoscopy to examine the retina and optic nerve.
- Dermatological Monitoring: Patients were monitored for any changes in skin, lip, or nail pigmentation.
- Urological Monitoring: Patients were monitored for symptoms of urinary retention, such as difficulty urinating or a sensation of incomplete bladder emptying.

## Flupirtine

The primary safety concern for flupirtine was hepatotoxicity, leading to specific recommendations for liver function monitoring:

- Liver Function Tests (LFTs): The European Medicines Agency recommended monitoring of liver function after each full week of treatment.<sup>[7]</sup> This typically includes measuring levels of:
  - Alanine aminotransferase (ALT)
  - Aspartate aminotransferase (AST)
  - Alkaline phosphatase (ALP)
  - Bilirubin
- Treatment Duration Limitation: To mitigate the risk of liver injury, the EMA also recommended restricting the use of flupirtine to a maximum of two weeks.<sup>[7]</sup>

## Signaling Pathway and Experimental Workflow

The therapeutic and adverse effects of Kv7 openers are rooted in their modulation of the Kv7 (KCNQ) family of potassium channels. The following diagrams illustrate the general signaling pathway of Kv7 channels and a typical experimental workflow for assessing the safety of a novel Kv7 opener.

## Kv7 Channel Signaling Pathway

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of a Kv7 channel opener.

## Experimental Workflow for Safety Assessment of a Novel Kv7 Opener

[Click to download full resolution via product page](#)

Figure 2: A typical clinical development workflow for assessing drug safety.

In conclusion, the available data strongly suggest that **azetukalner** possesses a more favorable safety profile than first-generation Kv7 openers. The absence of the severe pigmentary and hepatotoxic effects seen with retigabine and flupirtine, respectively, marks a significant advancement in the development of this therapeutic class. For researchers and drug

development professionals, this improved safety profile makes **azetukalner** a more promising candidate for further investigation and potential clinical application in a variety of neurological conditions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. xenon-pharma.com [xenon-pharma.com]
- 2. gov.uk [gov.uk]
- 3. Interim analysis of the long-term efficacy and safety of azetukalner in an ongoing open-label extension study following a phase 2b clinical trial (X-TOLE) in adults with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. long-term safety and efficacy of azetukalner, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 7. Randomized controlled trial about pain medication flupirtine ignores recent pharmacovigilance warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interim analysis of the long-term efficacy and safety of azetukalner in an ongoing open-label extension study following a phase 2b clinical trial (X-TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. neurology.org [neurology.org]
- 12. Safety of retigabine in adults with partial-onset seizures after long-term exposure: focus on unexpected ophthalmological and dermatological events - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Azetukalner: A Favorable Safety Profile Over First-Generation Kv7 Openers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8217906#azetukalner-s-safety-profile-compared-to-first-generation-kv7-openers>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)